molecular formula C17H12BrN3O3S B2989861 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide CAS No. 292056-92-9

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide

Cat. No. B2989861
CAS RN: 292056-92-9
M. Wt: 418.27
InChI Key: LGWUZRGKZXKGKW-UHFFFAOYSA-N
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Description

The compound “N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide” is a complex organic molecule that contains several functional groups. These include a bromobenzyl group, a thiazole ring, and a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its large size and high electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the bromobenzyl group might be susceptible to reactions with nucleophiles, while the nitro group on the benzamide moiety could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Thiazolide-Induced Apoptosis in Colorectal Tumor Cells

Thiazolides, including compounds related to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide, have been studied for their ability to induce apoptosis in colorectal tumor cells. Thiazolides are known for their anti-infectious properties against various pathogens, but some derivatives have shown potential in cancer treatment. Research has revealed that thiazolides can interact with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is often overexpressed in tumors, including colon carcinomas. This interaction is crucial for inducing cell death in these cancer cells, suggesting a potential therapeutic application for thiazolides in treating colon cancer. The study demonstrates that variations in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction, highlighting the role of the thiazole ring and its substituents in the compound's anticancer activity (Brockmann et al., 2014).

Antibacterial Activity of Thiazolidinone Derivatives

Another area of research involving derivatives similar to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide is the development of novel antimicrobial agents. Thiazolidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. Some of these compounds have shown significant biological activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as novel antibacterial agents. This research highlights the versatility of thiazolide derivatives in developing new treatments for bacterial infections (Deep et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential for bioaccumulation. Handling of brominated compounds, in general, requires caution as they can be hazardous .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its behavior in various chemical reactions .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c18-13-6-4-11(5-7-13)8-15-10-19-17(25-15)20-16(22)12-2-1-3-14(9-12)21(23)24/h1-7,9-10H,8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWUZRGKZXKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-nitrobenzamide

CAS RN

292056-92-9
Record name N-(5-(4-BROMOBENZYL)-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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